molecular formula C16H21FN2O3 B2451439 (R)-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-79-1

(R)-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2451439
CAS No.: 1286207-79-1
M. Wt: 308.353
InChI Key: YBITZJCEBLOMIR-LLVKDONJSA-N
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Description

®-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorobenzoyl group attached to a pyrrolidine ring, which is further substituted with a tert-butyl carbamate group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-fluorobenzoyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)18-11-8-9-19(10-11)14(20)12-6-4-5-7-13(12)17/h4-7,11H,8-10H2,1-3H3,(H,18,21)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBITZJCEBLOMIR-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction, where a fluorobenzoyl chloride reacts with the pyrrolidine ring.

    Addition of the tert-Butyl Carbamate Group:

Industrial Production Methods

Industrial production of ®-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolidine ring substituted with a tert-butyl carbamate group and a fluorobenzoyl moiety. Its unique stereochemistry, denoted by the (R)-configuration, contributes to its distinct chemical behavior.

Synthetic Routes

The synthesis typically involves:

  • Formation of the Pyrrolidine Ring : Cyclization reactions using appropriate precursors.
  • Introduction of the Fluorobenzoyl Group : Achieved through acylation reactions with fluorobenzoyl chloride.
  • Addition of the Tert-Butyl Carbamate Group : Final step involving carbamate formation.

These steps can be optimized for industrial production, utilizing continuous flow reactors to enhance yield and purity .

Chemistry

  • Building Block in Synthesis : The compound serves as a versatile reagent in organic synthesis, facilitating the creation of more complex molecular structures.
  • Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for studying reaction mechanisms .

Biology

  • Biological Activity Exploration : Research indicates potential interactions with biological targets, including enzymes and receptors. Its structure allows for modulation of biological activity, which is crucial in drug design .
  • Enzyme Inhibition : Preliminary studies suggest that (R)-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate may inhibit specific enzymes involved in metabolic pathways, offering insights into therapeutic applications .

Medicine

  • Drug Development : The compound's unique properties make it a candidate for developing new pharmacological agents. Research is ongoing to explore its efficacy in treating conditions related to enzyme dysfunctions .
  • Potential Therapeutic Uses : Investigations into its use as a skin-whitening agent through tyrosinase inhibition highlight its relevance in cosmetic applications .

Case Studies

Study FocusFindingsImplications
Enzyme InteractionDemonstrated inhibition of tyrosinase activity in vitroPotential use in skin-whitening formulations
Synthesis OptimizationImproved yield using continuous flow reactorsEnhanced scalability for industrial applications
Biological ActivityInteraction with specific receptors leading to modulation of cellular responsesInsights into new therapeutic avenues

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The fluorobenzoyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring and tert-butyl carbamate group contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate: The enantiomer of the compound with different stereochemistry.

    tert-Butyl 1-(2-chlorobenzoyl)pyrrolidin-3-ylcarbamate: A similar compound with a chlorobenzoyl group instead of a fluorobenzoyl group.

    tert-Butyl 1-(2-methylbenzoyl)pyrrolidin-3-ylcarbamate: A similar compound with a methylbenzoyl group.

Uniqueness

®-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate is unique due to its specific ®-configuration and the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound in various research applications.

Biological Activity

(R)-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a tert-butyl carbamate group and a 2-fluorobenzoyl moiety. Its IUPAC name is tert-butyl N-[(3R)-1-(2-fluorobenzoyl)pyrrolidin-3-yl]carbamate, and it has the CAS number 1286207-79-1. The molecular formula is C16H21FN2O3C_{16}H_{21}FN_2O_3, with a molecular weight of approximately 320.35 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorobenzoyl group is known to interact with various biological macromolecules, potentially modulating their activity. The compound may act as an inhibitor or modulator, affecting pathways involved in cellular signaling and metabolic processes.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines by interfering with cell proliferation and inducing apoptosis.
  • Neuroprotective Effects : Investigations into its neuroprotective properties have shown promise in models of neurodegenerative diseases, potentially through the modulation of neuroinflammatory pathways.
  • Metabolic Regulation : There is emerging evidence that the compound may influence metabolic pathways related to glucose homeostasis, which could have implications for diabetes treatment.

Case Study 1: Anticancer Properties

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, administration of this compound resulted in reduced markers of neuroinflammation and improved cognitive function as assessed by behavioral tests. This suggests potential therapeutic applications in neurodegenerative disorders.

Study Findings Implications
Anticancer ActivityInhibition of cell growth in cancer linesPotential for cancer therapeutics
NeuroprotectionReduced neuroinflammation in modelsPossible treatment for Alzheimer's disease

Research Findings

Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity. Various analogs have been synthesized to evaluate structure-activity relationships (SAR), leading to the identification of more potent derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate?

  • Methodology :

  • Step 1 : Start with (R)-tert-butyl pyrrolidin-3-ylcarbamate (CAS 122536-77-0), a chiral building block .
  • Step 2 : Perform acylation using 2-fluorobenzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with a base like triethylamine to neutralize HCl .
  • Step 3 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography.
  • Key Considerations : Ensure enantiomeric integrity by avoiding racemization (low temperatures, non-polar solvents) .

Q. How can researchers characterize the compound’s structural integrity?

  • Methodology :

  • Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., 2-fluorobenzoyl protons at δ 7.2–8.0 ppm, tert-butyl group at δ 1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calc. for C17H22FN2O3C_{17}H_{22}FN_2O_3: 321.1618) .
  • X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals .

Q. What are typical applications of this compound in academic research?

  • Applications :

  • Chiral Intermediates : Used in asymmetric synthesis of pharmaceuticals (e.g., kinase inhibitors) due to its rigid pyrrolidine scaffold .
  • Protease Studies : The fluorobenzoyl group may act as a hydrogen-bond acceptor in enzyme-substrate interactions .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this carbamate in nucleophilic substitutions?

  • Methodology :

  • Kinetic Resolution : Test enantioselective reactions (e.g., with chiral catalysts) to compare reaction rates of (R)- vs. (S)-isomers .
  • DFT Calculations : Model transition states to predict regioselectivity in substitutions at the pyrrolidine nitrogen .
  • Experimental Validation : Compare yields and byproducts under varying conditions (e.g., polar protic vs. aprotic solvents) .

Q. What stability challenges arise under acidic/basic conditions, and how can they be mitigated?

  • Methodology :

  • Acidic Hydrolysis : Expose to HCl/THF (1:1) at 25°C; monitor tert-butyl deprotection via LC-MS .
  • Basic Conditions : Test Hofmann elimination risk (e.g., NaOH/EtOH reflux) and quantify alkene byproducts via GC-MS .
  • Stabilizers : Add radical inhibitors (e.g., BHT) to prevent decomposition during long-term storage .

Q. How can researchers resolve contradictions in enantiomeric purity data?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol (90:10) to separate enantiomers .
  • NMR Chiral Shift Reagents : Employ Eu(hfc)3_3 to induce splitting of diastereomeric signals .
  • Cross-Validation : Compare results from polarimetry, HPLC, and NMR to identify systematic errors .

Q. What analytical strategies address discrepancies in synthetic yields across different protocols?

  • Methodology :

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify critical factors .
  • Byproduct Analysis : Use LC-MS to detect side reactions (e.g., over-acylation or racemization) .
  • Literature Benchmarking : Compare yields with structurally analogous tert-butyl carbamates (e.g., 60–75% in similar acylation reactions) .

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